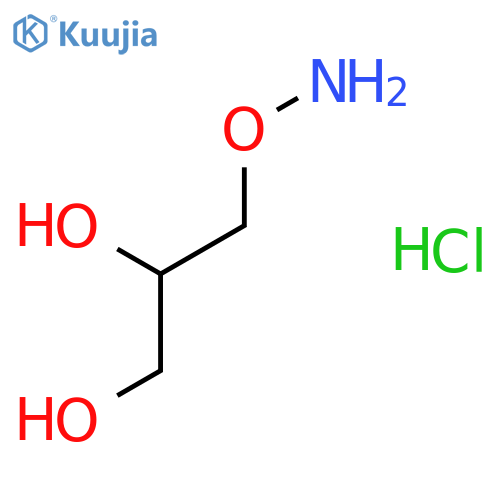

Cas no 67435-00-1 (O-Amino-glycerol)

O-Amino-glycerol 化学的及び物理的性質

名前と識別子

-

- 1,2-Propanediol, 3-(aminooxy)-, hydrochloride

- O-Amino-glycerol

- EN300-7602795

- 3-Aminooxypropane-1,2-diol;hydrochloride

- 3-(aminooxy)propane-1,2-diol hydrochloride

- DB-128058

- 67435-00-1

- 3-(aminooxy)-1,2-propanediol hydrochloride

- SCHEMBL6715456

-

- インチ: InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H

- InChIKey: QWQVDZQYGJFDHK-UHFFFAOYSA-N

- SMILES: C(C(CON)O)O.Cl

計算された属性

- 精确分子量: 143.035

- 同位素质量: 143.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 4

- 重原子数量: 8

- 回転可能化学結合数: 3

- 複雑さ: 41.2

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.7Ų

じっけんとくせい

- PSA: 75.71

O-Amino-glycerol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7602795-0.25g |

3-(aminooxy)propane-1,2-diol hydrochloride |

67435-00-1 | 95.0% | 0.25g |

$509.0 | 2025-02-24 | |

| Enamine | EN300-7602795-0.1g |

3-(aminooxy)propane-1,2-diol hydrochloride |

67435-00-1 | 95.0% | 0.1g |

$355.0 | 2025-02-24 | |

| Enamine | EN300-7602795-0.5g |

3-(aminooxy)propane-1,2-diol hydrochloride |

67435-00-1 | 95.0% | 0.5g |

$803.0 | 2025-02-24 | |

| Enamine | EN300-7602795-5.0g |

3-(aminooxy)propane-1,2-diol hydrochloride |

67435-00-1 | 95.0% | 5.0g |

$2981.0 | 2025-02-24 | |

| TRC | A609830-100mg |

O-Amino-glycerol |

67435-00-1 | 100mg |

$ 1200.00 | 2023-09-08 | ||

| Aaron | AR01E5PT-10g |

O-Amino-glycerol |

67435-00-1 | 95% | 10g |

$6104.00 | 2023-12-15 | |

| A2B Chem LLC | AX39109-50mg |

O-Amino-glycerol |

67435-00-1 | 95% | 50mg |

$286.00 | 2024-04-19 | |

| 1PlusChem | 1P01E5HH-500mg |

O-Amino-glycerol |

67435-00-1 | 95% | 500mg |

$1055.00 | 2024-04-22 | |

| 1PlusChem | 1P01E5HH-2.5g |

O-Amino-glycerol |

67435-00-1 | 95% | 2.5g |

$2552.00 | 2024-04-22 | |

| A2B Chem LLC | AX39109-1g |

O-Amino-glycerol |

67435-00-1 | 95% | 1g |

$1119.00 | 2024-04-19 |

O-Amino-glycerol 関連文献

-

A. Pia P. Kr?ger,Jan-Willem D. Paats,Roy J. E. A. Boonen,Naomi M. Hamelmann,Jos M. J. Paulusse Polym. Chem. 2020 11 6056

O-Amino-glycerolに関する追加情報

O-Amino-glycerol (CAS No. 67435-00-1): A Comprehensive Overview

O-Amino-glycerol (CAS No. 67435-00-1) is a versatile compound with significant applications in various fields, particularly in pharmaceutical and biochemical research. This compound, also known as glycerol amino ether, is characterized by its unique chemical structure, which includes an amino group attached to a glycerol backbone. The combination of these functional groups imparts O-Amino-glycerol with a range of interesting properties that make it a valuable reagent in the synthesis of more complex molecules.

In the realm of pharmaceutical research, O-Amino-glycerol has garnered attention due to its potential as a building block for the development of novel drugs. Recent studies have explored its role in the synthesis of prodrugs and drug delivery systems, where its hydrophilic nature and ability to form stable complexes with various therapeutic agents are highly advantageous. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that O-Amino-glycerol-based prodrugs exhibited enhanced solubility and bioavailability compared to their parent compounds, thereby improving their therapeutic efficacy.

Moreover, O-Amino-glycerol has been investigated for its potential in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that derivatives of O-Amino-glycerol could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection. These findings suggest that O-Amino-glycerol-based compounds may hold promise as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, O-Amino-glycerol has found utility in biochemical research. Its ability to form stable complexes with metal ions makes it a useful reagent in the study of metalloenzymes and metalloproteins. A study published in the Biochemical Journal in 2021 utilized O-Amino-glycerol to investigate the coordination chemistry of zinc ions in zinc-dependent enzymes, providing insights into the mechanisms of enzymatic catalysis.

The synthesis of O-Amino-glycerol typically involves the reaction of glycerol with an amino-protecting agent followed by deprotection to yield the final product. Various synthetic routes have been developed to optimize yield and purity, making it readily available for both academic and industrial applications. One notable method involves the use of green chemistry principles to minimize environmental impact while maintaining high efficiency.

The safety profile of O-Amino-glycerol is another important consideration. Extensive toxicological studies have shown that it exhibits low toxicity and is well-tolerated by biological systems. This favorable safety profile further enhances its appeal as a reagent in both research and development settings.

In conclusion, O-Amino-glycerol (CAS No. 67435-00-1) is a multifaceted compound with a wide range of applications in pharmaceutical and biochemical research. Its unique chemical properties, combined with recent advancements in synthetic methods and biological studies, position it as a valuable tool for scientists and researchers working at the forefront of these fields. As ongoing research continues to uncover new possibilities, the importance of O-Amino-glycerol is likely to grow, contributing to significant advancements in drug discovery and biochemical understanding.

67435-00-1 (O-Amino-glycerol) Related Products

- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)